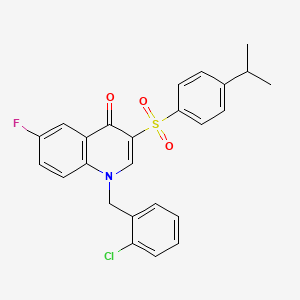
1-(2-chlorobenzyl)-6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorobenzyl)-6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one is a chemical compound that belongs to the quinoline family of compounds. It has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 1-(2-chlorobenzyl)-6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one involves the reaction of 2-chlorobenzylamine with 6-fluoro-3-(4-isopropylphenylsulfonyl)quinolin-4(1H)-one in the presence of a suitable reagent to form the desired product.
Starting Materials
2-chlorobenzylamine, 6-fluoro-3-(4-isopropylphenylsulfonyl)quinolin-4(1H)-one
Reaction
Step 1: Dissolve 2-chlorobenzylamine (1.0 equiv) and 6-fluoro-3-(4-isopropylphenylsulfonyl)quinolin-4(1H)-one (1.0 equiv) in a suitable solvent such as dichloromethane., Step 2: Add a suitable reagent such as triethylamine (1.2 equiv) to the reaction mixture and stir at room temperature for several hours., Step 3: Purify the crude product by column chromatography using a suitable eluent such as a mixture of dichloromethane and methanol., Step 4: Recrystallize the purified product from a suitable solvent such as ethanol to obtain the final product as a white solid.
Mechanism Of Action
The mechanism of action of 1-(2-chlorobenzyl)-6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one involves its ability to inhibit the activity of enzymes such as tyrosine kinases, protein kinases, and phosphodiesterases. This inhibition leads to the disruption of various signaling pathways in the cell, which can result in the inhibition of cell proliferation, angiogenesis, and inflammation.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-(2-chlorobenzyl)-6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one have been extensively studied. It has been shown to exhibit significant anti-proliferative, anti-inflammatory, and anti-angiogenic effects in various cell and animal models. Additionally, it has been shown to exhibit good pharmacokinetic properties, making it a potential candidate for the development of drugs.
Advantages And Limitations For Lab Experiments
The advantages of using 1-(2-chlorobenzyl)-6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one in lab experiments include its ability to inhibit a variety of enzymes, its significant anti-proliferative, anti-inflammatory, and anti-angiogenic effects, and its good pharmacokinetic properties. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the study of 1-(2-chlorobenzyl)-6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one. These include:
1. Further studies to determine its safety and efficacy in humans.
2. The development of more potent analogs of 1-(2-chlorobenzyl)-6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one.
3. The study of its potential applications in the treatment of various diseases such as cancer, inflammation, and cardiovascular diseases.
4. The study of its mechanism of action and its interaction with various enzymes and signaling pathways.
5. The study of its potential toxicity and its effects on various organs and systems in the body.
Conclusion:
In conclusion, 1-(2-chlorobenzyl)-6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine its safety and efficacy in humans and to develop more potent analogs for the treatment of various diseases.
Scientific Research Applications
1-(2-chlorobenzyl)-6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit significant inhibitory activity against a variety of enzymes such as tyrosine kinases, protein kinases, and phosphodiesterases. This makes it a potential candidate for the development of drugs to treat various diseases such as cancer, inflammation, and cardiovascular diseases.
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-6-fluoro-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClFNO3S/c1-16(2)17-7-10-20(11-8-17)32(30,31)24-15-28(14-18-5-3-4-6-22(18)26)23-12-9-19(27)13-21(23)25(24)29/h3-13,15-16H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSYXPVULAQWHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-6-fluoro-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

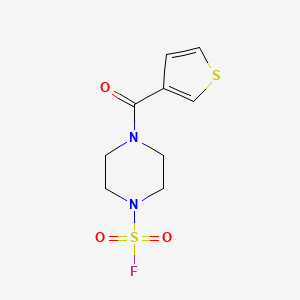
![7-(2,3-Dihydroindol-1-yl)-3-methyltriazolo[4,5-d]pyrimidine](/img/structure/B2624310.png)
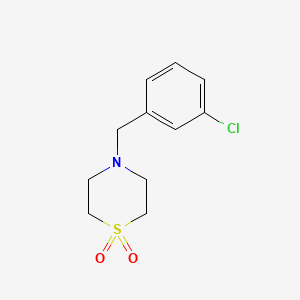
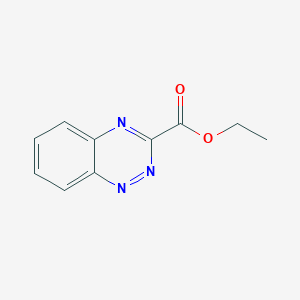
![4-methyl-3-[(3-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone](/img/structure/B2624314.png)
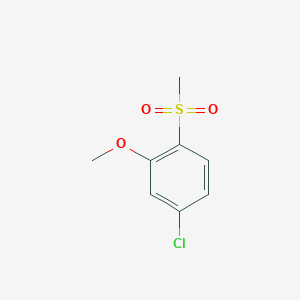
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2624317.png)
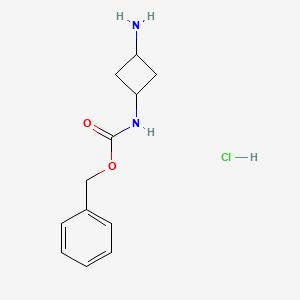
![3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)benzenecarbonitrile](/img/structure/B2624319.png)
![N-(2-chlorophenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2624320.png)
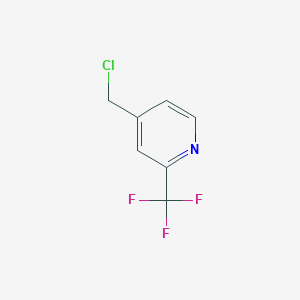
![1-[[1-(2-Bromophenyl)sulfonylazetidin-3-yl]methyl]triazole](/img/structure/B2624324.png)

